molecular formula C16H21NO2 B12556095 2-Octyl-4H-3,1-benzoxazin-4-one CAS No. 144080-38-6

2-Octyl-4H-3,1-benzoxazin-4-one

Cat. No.: B12556095
CAS No.: 144080-38-6
M. Wt: 259.34 g/mol
InChI Key: XZIGNQRPQANWIT-UHFFFAOYSA-N
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Description

2-Octyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with an oxazinone ring, with an octyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate N-acylated anthranilic acid is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid to form the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for high yields under mild conditions and simplifies the workup process .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazinone ring .

Scientific Research Applications

2-Octyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.

    Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential as an anti-neoplastic agent and protease inhibitor.

    Industry: Used in the development of fungicides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Octyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, preventing their normal function. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, contributing to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyl-4H-3,1-benzoxazin-4-one is unique due to its octyl group, which imparts distinct physical and chemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

144080-38-6

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-octyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-12-15-17-14-11-9-8-10-13(14)16(18)19-15/h8-11H,2-7,12H2,1H3

InChI Key

XZIGNQRPQANWIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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